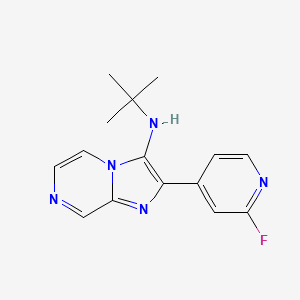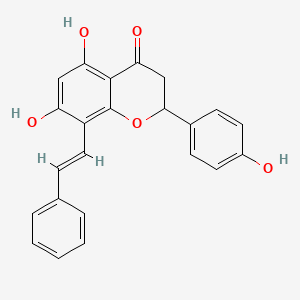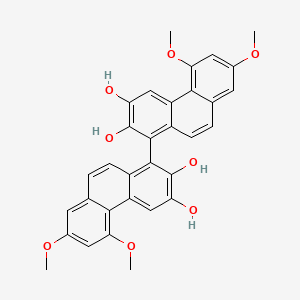
Volucrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Volucrin is primarily isolated from the orchid Lusia volucris . The extraction process involves the use of organic solvents to separate the compound from the plant material. The isolated compound is then purified using chromatographic techniques to obtain a high-purity product suitable for research purposes .
Analyse Chemischer Reaktionen
Volucrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often leads to the formation of reduced phenanthrene derivatives.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens, nitro groups, or alkyl groups are introduced onto the phenanthrene ring.
Wissenschaftliche Forschungsanwendungen
Volucrin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studies of phenanthrene derivatives and their reactivity. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.
Biology: In biological research, this compound is studied for its potential bioactivity. Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: this compound’s potential therapeutic properties are explored in medicinal chemistry. Studies focus on its ability to interact with biological targets and its potential as a lead compound for drug development.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other phenanthrene derivatives. Its unique properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of volucrin involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation, but studies suggest that this compound may influence signal transduction pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Volucrin is unique among phenanthrene derivatives due to its dimeric structure. Similar compounds include other phenanthrene derivatives such as phenanthrene itself, anthracene, and chrysene. Compared to these compounds, this compound’s dimeric nature and specific substitution pattern confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C32H26O8 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
1-(2,3-dihydroxy-5,7-dimethoxyphenanthren-1-yl)-5,7-dimethoxyphenanthrene-2,3-diol |
InChI |
InChI=1S/C32H26O8/c1-37-17-9-15-5-7-19-21(27(15)25(11-17)39-3)13-23(33)31(35)29(19)30-20-8-6-16-10-18(38-2)12-26(40-4)28(16)22(20)14-24(34)32(30)36/h5-14,33-36H,1-4H3 |
InChI-Schlüssel |
JPKOLMLTXKBHQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CC3=C(C(=C(C=C32)O)O)C4=C5C=CC6=CC(=CC(=C6C5=CC(=C4O)O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




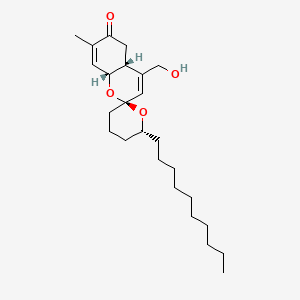


![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
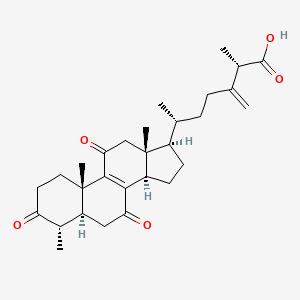
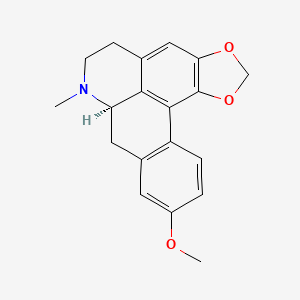
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
